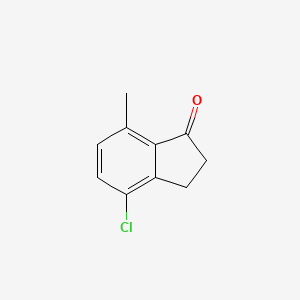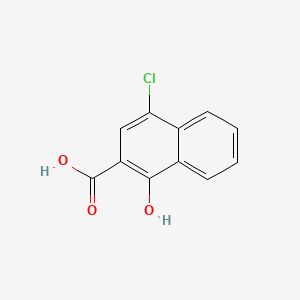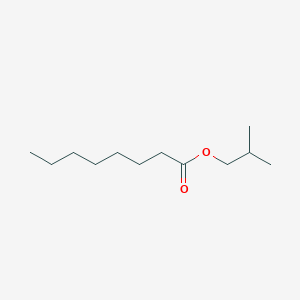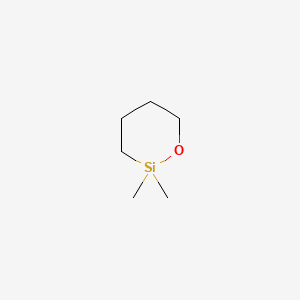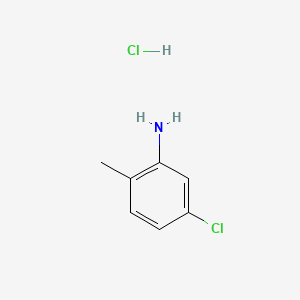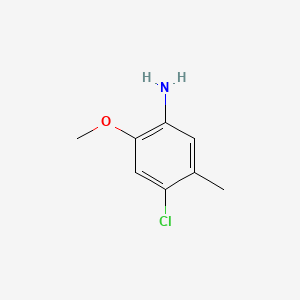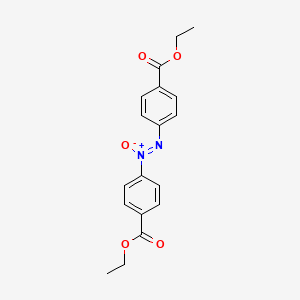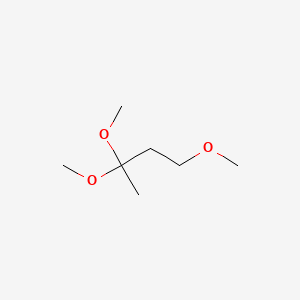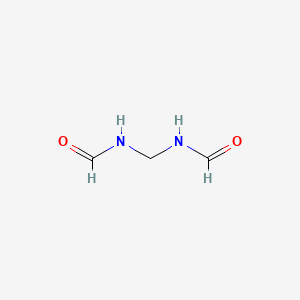
Difluanazine
概要
説明
Tebufelone is a novel nonsteroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol class. It was developed to provide steroid-like efficacy with a more favorable safety profile compared to conventional NSAIDs. Tebufelone is known for its potent anti-inflammatory, analgesic, and anti-pyretic properties, making it a promising candidate for treating various inflammatory conditions .
準備方法
テブフェロンは、ジ-tert-ブチルフェノール誘導体を含む一連の化学反応によって合成されます。合成経路は一般的に次の手順を含みます。
出発物質: 合成はジ-tert-ブチルフェノールから始まります。
アルキル化: フェノール基はアルキル化されて、ヘキシン-1-オン部分が入ります。
酸化: 得られた中間体は酸化されて、最終生成物であるテブフェロンになります。
テブフェロンの工業的製造方法は、収率と純度を最大限に高めるために反応条件を最適化することを含みます。 これには、温度、圧力、および反応を促進するための特定の触媒の使用の制御が含まれます .
化学反応の分析
テブフェロンは、以下を含むさまざまな化学反応を起こします。
酸化: テブフェロンは酸化されて、対応するキノンになります。
還元: 還元反応によって、テブフェロンは対応するヒドロキノン誘導体に変換されます。
置換: テブフェロンは、特にフェノール性ヒドロキシル基で置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、キノン、ヒドロキノン、および置換されたフェノールです .
4. 科学研究への応用
化学: テブフェロンは、ジ-tert-ブチルフェノール誘導体の構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: テブフェロンのシクロオキシゲナーゼとリポキシゲナーゼ酵素を阻害する能力は、炎症経路を研究するための貴重なツールとなっています。
科学的研究の応用
Chemistry: Tebufelone serves as a model compound for studying the structure-activity relationship of di-tert-butylphenol derivatives.
Biology: Tebufelone’s ability to inhibit cyclooxygenase and lipoxygenase enzymes makes it a valuable tool for studying inflammatory pathways.
作用機序
テブフェロンは、シクロオキシゲナーゼ(COX)と5-リポキシゲナーゼ(5-LO)の酵素を阻害することで作用します。これらの酵素は、炎症の重要なメディエーターであるエイコサノイドの生合成に関与しています。 これらの酵素を阻害することにより、テブフェロンはプロ炎症性プロスタグランジンとロイコトリエンの産生を減らし、炎症と痛みを軽減します .
類似化合物との比較
テブフェロンは、インドメタシンやRG-5901などの他の類似化合物と比較されます。テブフェロンはインドメタシンよりも強力なシクロオキシゲナーゼ阻害剤ですが、RG-5901よりも弱い5-リポキシゲナーゼ阻害剤です。開発中の他の構造的に関連する化合物には、E-5110およびKME-4があり、これらもジ-tert-ブチルフェノール誘導体です。 テブフェロンのシクロオキシゲナーゼと5-リポキシゲナーゼ阻害のユニークな組み合わせは、これらの化合物とは異なります .
参考文献
特性
IUPAC Name |
N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N3/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27/h1-3,5-6,8-15,28,31H,4,7,16-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBCJAOQRBZXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203727 | |
| Record name | Difluanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-39-4 | |
| Record name | Difluanazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G412821A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



